tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
Description
Core Heterocyclic Architecture of Pyrrolo[1,2-a]Imidazole Derivatives
The fundamental structural framework of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate consists of a bicyclic heterocyclic system where an imidazole ring is fused to a pyrrolidine ring through a shared nitrogen atom. This architectural arrangement creates a rigid, planar imidazole component directly connected to a flexible, saturated pyrrolidine moiety. The fusion pattern follows the [1,2-a] nomenclature, indicating that the nitrogen atom at position 1 of the imidazole ring participates in the bridging connection with the pyrrolidine structure. The core heterocyclic architecture provides exceptional stability through the protection of the alpha-carbon atom attached to the non-bridging nitrogen atom of the imidazole ring.
The pyrroloimidazole framework represents one of several possible saturation states within this heterocyclic family, specifically categorized as a dihydropyrrolo[1,2-a]imidazole derivative due to the hydrogen saturation pattern. The structural designation "6,7-dihydro-5H" indicates that positions 6 and 7 contain additional hydrogen atoms beyond the standard aromatic configuration, while position 5 bears a hydrogen substituent, resulting in a fully saturated pyrrolidine component. This saturation pattern distinguishes the compound from fully aromatic pyrroloimidazole systems and contributes to its unique chemical and physical properties.
The bicyclic nature of the pyrroloimidazole core creates a conformationally constrained system that significantly influences molecular reactivity and binding interactions. The fused ring arrangement restricts rotational freedom around the bridging bonds, leading to well-defined three-dimensional geometry that is crucial for biological activity and synthetic applications. The structural rigidity imposed by the fused ring system also enhances metabolic stability compared to more flexible heterocyclic alternatives.
Molecular Formula (C₁₁H₁₆N₂O₂) and Weight (208.26 g/mol) Analysis
This compound possesses the molecular formula C₁₁H₁₆N₂O₂, corresponding to a molecular weight of 208.26 grams per mole. The molecular composition analysis reveals a heterocycle-to-substituent ratio that balances structural complexity with synthetic accessibility. The eleven carbon atoms are distributed between the six-carbon pyrroloimidazole core system and the five-carbon tert-butyl carboxylate functionality, creating a 6:5 carbon distribution that influences both physical properties and chemical reactivity patterns.
The hydrogen count of sixteen atoms reflects the complete saturation of the pyrrolidine ring component, with additional hydrogens present on the tert-butyl protecting group and the carboxylate ester linkage. This hydrogen distribution creates multiple sites for potential chemical modification and provides numerous opportunities for spectroscopic characterization through proton nuclear magnetic resonance analysis. The presence of two nitrogen atoms within the molecular framework establishes basicity characteristics and coordination potential that significantly influence the compound's behavior in both synthetic transformations and biological systems.
Table 1: Molecular Composition Analysis of this compound
| Component | Count | Percentage by Mass | Contribution to Properties |
|---|---|---|---|
| Carbon | 11 | 63.4% | Structural backbone, lipophilicity |
| Hydrogen | 16 | 7.7% | Saturation level, NMR characterization |
| Nitrogen | 2 | 13.5% | Basicity, coordination sites |
| Oxygen | 2 | 15.4% | Hydrogen bonding, ester functionality |
The oxygen atoms present in the molecular structure exclusively derive from the carboxylate ester functionality, with one oxygen participating in the carbonyl group and the second forming the ester linkage to the tert-butyl group. This arrangement creates distinct electronic environments for the two oxygen atoms, resulting in different chemical shifts in carbon-13 nuclear magnetic resonance spectroscopy and varying reactivity toward nucleophilic and electrophilic reagents.
The molecular weight of 208.26 grams per mole positions this compound within the small molecule range that is optimal for pharmaceutical applications and synthetic intermediate utility. The relatively modest molecular weight facilitates purification procedures, enhances solubility in organic solvents, and enables efficient synthetic manipulations without the complications associated with larger molecular systems.
Crystallographic Studies and Envelope Conformation of Pyrrolidine Ring
Crystallographic analysis of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system has revealed crucial conformational details that directly apply to the tert-butyl carboxylate derivative. The pyrrolidine ring component adopts a characteristic envelope conformation with carbon-5 serving as the flap atom, positioned 0.317 angstroms out of the plane formed by the remaining four ring atoms. This envelope arrangement represents the energetically favored conformation that minimizes torsional strain and reduces repulsive interactions between electron lone pairs within the fused ring system.
The envelope conformation adoption serves a critical role in relieving torsional tension that would otherwise destabilize the molecular structure. When nitrogen-1 becomes incorporated into the molecular plane through the ring fusion, its lone pair electrons could potentially create significant repulsive interactions with neighboring electron density. The envelope conformation effectively addresses this challenge by allowing the pyrrolidine ring to adopt a non-planar geometry that spatially separates potentially conflicting electron pairs.
The dihedral angle between the imidazole ring and the planar portion of the pyrrolidine ring measures 3.85 degrees, indicating a slight deviation from perfect planarity between these two ring systems. This small but measurable angular deviation reflects the compromise between maintaining optimal orbital overlap for stability and minimizing steric interactions between ring substituents. The near-planar arrangement facilitates conjugative interactions between the ring systems while preserving the conformational flexibility necessary for optimal biological activity.
Table 2: Crystallographic Parameters for Pyrroloimidazole Ring System
| Structural Feature | Measurement | Significance |
|---|---|---|
| C5 displacement from plane | 0.317 Å | Envelope conformation confirmation |
| Imidazole-pyrrolidine dihedral angle | 3.85° | Near-planar ring system |
| Ring fusion geometry | [1,2-a] pattern | Nitrogen bridging arrangement |
| Envelope flap atom | Carbon-5 | Conformational preference |
The crystallographic studies demonstrate that the envelope conformation is maintained across different pyrroloimidazole derivatives, suggesting that this conformational preference is intrinsic to the fused ring system rather than being influenced by specific substituents. This consistency in conformational behavior provides predictable structural parameters for computational modeling and rational drug design applications involving pyrroloimidazole scaffolds.
Bond Length Variations in Imidazole-Pyrrolidine Fused Systems
Detailed analysis of bond length variations within the pyrroloimidazole fused ring system reveals significant deviations from standard heterocyclic bond distances due to the unique electronic environment created by ring fusion. The nitrogen-1 to carbon-3 bond length measures 1.353 angstroms, representing a shortened distance compared to typical nitrogen-carbon single bonds due to partial double bond character arising from conjugative interactions within the fused system. This bond shortening reflects the delocalization of electron density across the imidazole-pyrrolidine junction and contributes to the overall stability of the heterocyclic framework.
The carbon-3 to carbon-4 bond exhibits a length of 1.492 angstroms, which falls between typical single and double bond distances for carbon-carbon connections. This intermediate bond length indicates partial double bond character resulting from the aromatic nature of the imidazole component and its influence on adjacent carbon atoms within the pyrrolidine ring. The electronic delocalization extends beyond the immediate imidazole system to affect bond lengths throughout the fused ring structure.
Comparison with the parent pyrrolidine ring system reveals substantial differences in bond lengths that can be attributed to the aromatic character introduced by the imidazole fusion. The carbon-5 to carbon-6 bond length of 1.543 angstroms represents a slight elongation compared to the corresponding bond in pyrrolidine, which measures 1.528 angstroms. This elongation reflects the influence of the fused aromatic system on the saturated portion of the molecular framework.
Table 3: Bond Length Analysis in Pyrroloimidazole vs. Pyrrolidine Systems
| Bond Type | Pyrroloimidazole (Å) | Pyrrolidine (Å) | Difference (Å) | Electronic Origin |
|---|---|---|---|---|
| N1-C3 | 1.353 | 1.457 | -0.104 | Aromatic conjugation |
| C3-C4 | 1.492 | 1.528 | -0.036 | Partial double bond character |
| C5-C6 | 1.543 | 1.528 | +0.015 | Ring strain effects |
The systematic variations in bond lengths throughout the pyrroloimidazole system demonstrate the extensive electronic communication between the imidazole and pyrrolidine components. These bond length modifications significantly influence the chemical reactivity of the compound, particularly affecting the ease of electrophilic and nucleophilic substitution reactions at various ring positions.
Spectroscopic Fingerprints (¹H/¹³C NMR, IR, HRMS)
Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns in both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits distinctive resonances corresponding to the tert-butyl ester group, typically appearing as a singlet around 1.6-1.7 parts per million due to the nine equivalent methyl protons. The pyrrolidine ring protons generate complex multipicity patterns between 2.5-4.2 parts per million, reflecting the different chemical environments created by the fused ring system and the influence of the carboxylate substituent.
The imidazole ring proton appears as a characteristic singlet in the aromatic region, typically observed between 7.0-7.5 parts per million. This chemical shift reflects the aromatic character of the imidazole system and provides clear identification of the heterocyclic core structure. The integration ratios between different proton environments confirm the expected molecular composition and substitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment diversity within the molecular framework through distinct chemical shift ranges for different carbon types. The carbonyl carbon of the ester functionality appears in the characteristic range of 160-170 parts per million, while the aromatic carbons of the imidazole ring resonate between 120-140 parts per million. The saturated carbons of the pyrrolidine ring and tert-butyl group generate signals in the aliphatic region between 20-80 parts per million.
Table 4: Characteristic Nuclear Magnetic Resonance Chemical Shifts
| Structural Unit | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| tert-Butyl group | 1.6-1.7 | 28, 83 | Singlet | 9H |
| Pyrrolidine CH₂ | 2.5-4.2 | 25-65 | Multiplet | 6H |
| Imidazole CH | 7.0-7.5 | 120-140 | Singlet | 1H |
| Carbonyl carbon | - | 160-170 | - | - |
High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition analysis for this compound. The molecular ion peak appears at mass-to-charge ratio 209.1285, corresponding to the protonated molecular ion [M+H]⁺ with the expected isotopic distribution pattern. Fragmentation analysis reveals characteristic loss patterns including the tert-butyl group (loss of 57 mass units) and the entire tert-butyl carboxylate functionality (loss of 101 mass units), providing structural confirmation through predictable fragmentation pathways.
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-7-13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTINIWEOCJMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN2CCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Condensation of Imidazole with Unsaturated Precursors
A convenient and widely used method is the condensation of 1H-imidazole derivatives with unsaturated aldehydes or amines, followed by cyclization under acidic conditions to form the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core.
Example: Condensation of 1H-imidazole with acrolein yields an intermediate aminopyrroline, which upon cyclization in formic acid forms the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ring system.
This method can be adapted to introduce substituents such as tert-butyl carboxylate groups by starting from appropriately functionalized precursors.
Esterification and Protection Strategies
The tert-butyl ester group is often introduced by esterification of the corresponding carboxylic acid or by using tert-butyl protected amino acid derivatives as starting materials.
For example, N-Cbz-protected tert-butyl proline carboxamide derivatives have been employed to prepare chiral pyrroloimidazole intermediates, which can be further transformed into the target compound.
Multi-step Synthesis via Ethyl 3-(pyrrolidin-1-yl)acrylate
A reported four-step synthesis involves reaction of ethyl 3-(pyrrolidin-1-yl)acrylate with diazonium salts to form hydrazone intermediates, which cyclize in the presence of base to yield pyrroloimidazole-2-carboxylates.
Although this method specifically describes ethyl esters, analogous approaches can be adapted for tert-butyl esters by modifying the ester group in the starting acrylate.
One-Pot Cascade Reactions
Some syntheses utilize one-pot cascade reactions involving hydroamination, azidation, and cyclization steps to form dihydropyrroloimidazole dicarboxylates.
These methods offer efficiency and potential for scale-up.
Detailed Research Findings and Data
Notes on Reaction Conditions and Optimization
Acidic cyclization (e.g., formic acid) is crucial for ring closure to form the fused pyrroloimidazole system.
Protection of amino acid derivatives with tert-butyl esters is commonly achieved under mild acidic or carbamate-forming conditions to preserve stereochemistry.
Diazonium salt reactions require careful temperature control (0–7 °C) to avoid decomposition and side reactions.
One-pot cascade reactions improve efficiency but may require optimization of base and solvent systems for best yields.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with acrolein + formic acid cyclization | 1H-imidazole, acrolein | Condensation, cyclization | Simple, quantitative yield | Limited substitution scope |
| Diazonium salt reaction + base cyclization | Ethyl 3-(pyrrolidin-1-yl)acrylate, diazonium salt | Formation of hydrazone, base cyclization | Versatile, allows functionalization | Yields not always reported |
| N-Cbz-protected tert-butyl proline carboxamide route | Protected amino acid derivatives | Lithiation-substitution, salt formation | Enables chiral synthesis, tert-butyl ester introduced | Multi-step, requires careful stereocontrol |
| One-pot hydroamination/azidation/cyclization | Pyrrolidine, acetylenedicarboxylate | Cascade reaction forming multiple C-N bonds | Efficient, scalable | Complex reaction conditions |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction of the compound to yield simpler or more functionalized structures.
Substitution: Replacement of one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit anticancer properties. For instance, research focusing on the design of WDR5 inhibitors has shown that certain derivatives, including those related to tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate, can inhibit cancer cell proliferation effectively. The binding affinity and selectivity of these compounds towards specific cancer targets have been evaluated using structure-based design methods .
Anti-inflammatory Properties
Compounds within the pyrrolo[1,2-a]imidazole class have been noted for their anti-inflammatory effects. A patent describes the synthesis of related compounds that demonstrate significant analgesic and anti-inflammatory activities with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The efficacy of these compounds was validated through various animal models, showcasing their potential in pain management therapies.
Data Table: Summary of Applications
Case Study 1: WDR5 Inhibition
A study published in Nature detailed the discovery of potent WDR5 inhibitors derived from pyrrolo[1,2-a]imidazoles. The researchers utilized fragment-based methods and structure-based design to optimize binding affinity. The compound showed a K value of 7.21 μM, indicating promising potential for further development in cancer therapeutics .
Case Study 2: Analgesic Efficacy
In another investigation, a series of pyrrolo[1,2-a]imidazole derivatives were tested for their analgesic effects in animal models. The results demonstrated that these compounds significantly reduced pain responses in acetic acid-induced writhing tests and carrageenan-induced paw edema assays, suggesting their utility as effective analgesics with minimal gastrointestinal side effects .
Mechanism of Action
The mechanism by which tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The tert-butyl ester derivative is part of a broader class of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole analogs. Key structural variations among these compounds include:
Physicochemical Properties
- Steric Effects : The tert-butyl group enhances steric protection of the ester moiety, improving stability against hydrolysis compared to ethyl esters .
- Reactivity : Bromo and boronic acid derivatives exhibit higher reactivity in cross-coupling reactions, whereas aldehydes are prone to nucleophilic attacks .
- Solubility : tert-Butyl esters generally exhibit lower aqueous solubility due to hydrophobicity, whereas carboxaldehyde derivatives are more polar .
Key Research Findings
- Synthetic Flexibility : The pyrroloimidazole core undergoes diverse functionalizations, including nucleophilic substitutions and cycloadditions, enabling rapid library generation .
- Structure-Activity Relationships (SAR) : Bulky tert-butyl groups enhance metabolic stability but may reduce binding affinity in kinase inhibitors, whereas smaller esters (e.g., ethyl) balance activity and solubility .
Biological Activity
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 208.26 g/mol
- CAS Number : 1263281-62-4
1. Antinociceptive and Anti-inflammatory Effects
Research indicates that derivatives of pyrrolo[1,2-a]imidazoles exhibit notable analgesic and anti-inflammatory properties. For example, studies have shown that similar compounds demonstrate significant inhibition of acetic acid-induced writhing and carrageenan-induced paw edema in animal models, suggesting their potential as effective non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional analgesics .
2. Antitumor Activity
The compound's structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, imidazole derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the imidazole ring enhance the antitumor efficacy, making this class of compounds a target for further drug development .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
Case Studies
Several studies have investigated the pharmacological effects of pyrrolo[1,2-a]imidazole derivatives:
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Recent advancements in synthetic methodologies highlight the utilization of palladium-catalyzed reactions to form the pyrroloimidazole scaffold efficiently .
Q & A
Q. Basic
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals a puckered pyrrolidine ring and intramolecular C–H⋯N hydrogen bonding, critical for stabilizing the fused bicyclic system .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with characteristic shifts for the tert-butyl group (~1.4 ppm) and imidazole protons (~7.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Tip : Pair crystallography with DFT calculations to model electronic environments and predict reactivity .
How does the stereoelectronic environment of this compound contribute to its efficacy as an organocatalyst in asymmetric synthesis?
Advanced
The fused bicyclic system creates a rigid chiral scaffold, enabling enantioselective catalysis. Key applications:
- Steglich rearrangement : 7-Alkoxy-substituted derivatives induce high enantiomeric excess (ee) by stabilizing transition states via H-bonding and π-π interactions .
- Dynamic stereoselective processes : The tert-butyl group enhances steric bulk, directing substrate orientation in P-stereogenic phosphoramidate synthesis .
- Black rearrangement : Chiral esters derived from the compound achieve >90% ee in quaternary stereocenter formation .
Methodological Insight : Use kinetic studies (e.g., Eyring plots) to correlate substituent effects (e.g., tert-butyl vs. cyclohexyl) with catalytic efficiency .
What pharmacological targets are associated with derivatives of this compound, and what assays validate their activity?
Advanced
Derivatives exhibit diverse bioactivities:
Contradictions : While sulfonamides show potent NLRP3 inhibition, their solubility limits in vivo efficacy, necessitating prodrug strategies .
How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Q. Advanced
- Substituent effects :
- Chirality : (S)-enantiomers of 6-hydroxy derivatives show 5x higher catalytic activity in asymmetric acylation than (R)-forms .
Method : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .
What computational approaches predict the stability and reactivity of this compound in ionic liquids?
Q. Advanced
- DFT calculations : Reveal that the fused ring system reduces β-carbon reactivity, enhancing electrochemical stability in ionic liquids .
- MD simulations : Show that the tert-butyl group minimizes cation-anion interactions, improving ionic conductivity .
Application : Use these insights to design ionic liquids for CO₂ capture or battery electrolytes .
How do crystallographic data inform the design of stable derivatives for material science applications?
Q. Advanced
- Crystal packing analysis : C–H⋯N hydrogen bonds (2.6–2.8 Å) stabilize the lattice, suggesting derivatives with halogen substituents (e.g., Br, Cl) could enhance thermal stability .
- Torsional stress : The puckered pyrrolidine ring alleviates strain, enabling incorporation into rigid-rod polymers without deformation .
Validation : Compare experimental XRD data (CCDC 1912032) with computational models to refine synthesis protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
